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Introduction and Background

Verproside is a catalpol-derived iridoid glycoside that has emerged as a promising natural product for
treating inflammatory respiratory diseases, particularly asthma and COPD. This compound is primarily
isolated from plants of the Pseudolysimachion genus (formerly classified under Veronica), including P.
rotundum var. subintegrum, P. longifolium, and other related species [1] [2]. Traditional medicine in Korea
and China has extensively used these plants for centuries to treat pulmonary conditions such as bronchitis,
cough, and asthma [1] [2]. Verproside represents one of the six major iridoid glycosides that constitute
YPL-001, a natural drug candidate developed by Yungjin Pharm. Co., Ltd. that has successfully completed
Clinical Trial Phase 2a for COPD treatment [1]. The chemical structure of verproside features characteristic
iridoid glycoside properties with two free hydroxyl groups in the phenyl ring and an aglycone epoxy linker,

which appear critical to its enhanced biological activity compared to other related iridoids [1].

The therapeutic potential of verproside addresses a significant unmet medical need in respiratory medicine.
Chronic obstructive pulmonary disease (COPD) is projected to become the third-leading cause of death
worldwide by 2030, creating an urgent need for safer therapeutic alternatives [1]. While current standard
treatments involving bronchodilators and inhaled corticosteroids (ICS) provide symptomatic relief, they are

associated with significant adverse effects, including osteoporosis and increased pneumonia risk [3].
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Verproside offers a promising natural alternative with a potentially superior safety profile and multi-
targeted mechanism of action that addresses the complex pathophysiology of inflammatory airway diseases

[1][3].

Mechanisms of Action

Primary Molecular Targets and Signaling Pathways

Verproside exerts its anti-inflammatory effects through multi-targeted mechanisms that primarily involve

suppression of key signaling pathways central to asthma and COPD pathogenesis:

e TNF-a/NF-kB Pathway Inhibition: Verproside significantly reduces TNF-a-induced MUCS5AC
expression by interfering with the formation of the TNFR1 signaling complex (TNF-RSC), the most
upstream event in TNF-a signaling [4] [3]. Molecular docking studies reveal that verproside binds
between the TRADD and TRAF2 subunits, disrupting their interaction and subsequent recruitment of
downstream signaling components [4]. This disruption prevents the activation of the IKK complex
(IKKa, IKKB, NEMO/IKKY), consequently inhibiting IkBa phosphorylation and degradation, NF-kB
nuclear translocation, and ultimately the transcription of pro-inflammatory genes including MUC5AC

[4] [3].

e PKCS§/EGR-1 Pathway Suppression: Verproside specifically inhibits PKC§ phosphorylation
without affecting other PKC isozymes, thereby blocking the PMA/PKCS/ERK1/2/EGR-1 signaling
cascade [1]. This pathway plays a crucial role in regulating IL-6 and IL-8 expression in airway
inflammation, and its inhibition represents a distinct mechanism from the TNF-o/NF-kB pathway
blockade [1]. The specificity for PKCé highlights verproside's targeted approach to inflammatory

pathway intervention.

¢ Mucin Production Regulation: Through its actions on both TNF-a/NF-kB and PKCS signaling,
verproside significantly reduces MUC5AC overexpression, a major mucin protein responsible for
mucus hypersecretion in COPD and asthma [1] [4] [3]. This anti-mucin effect is particularly relevant
given that mucus hypersecretion contributes substantially to airflow obstruction and disease morbidity

in chronic respiratory conditions.
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Table 1: Anti-inflammatory Efficacy of Verproside in Experimental Models

Experimental Model  Target Effect Potency Citation

NCI-H292 cells TNF-a-induced Inhibition of ICs0=7.1 uM [1]
MUC5AC secretion

NCI-H292 cells PMA-induced IL-6/IL-8 Suppression of Significant [1]

expression reduction

HEK293T cells NF-kB transcriptional Inhibition of ~70% [1]
activity activation suppression

COPD mouse model Lung inflammation Reduction of Significant [1]

inflammatory cells suppression

OVA-induced asthma  Airway Reduced Penh Comparable to [2]
mouse model hyperresponsiveness value montelukast

Pathway Visualization
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Diagram 1: Verproside inhibits both TNF-a/NF-kB and PKCS/EGR-1 pathways at key upstream points.
Experimental Protocols

In Vitro Methodologies

Cell-based assays form the foundation of verproside research and provide critical insights into its molecular

mechanisms:

¢ Cell Culture and Treatment: The human pulmonary mucoepidermoid carcinoma cell line NCI-H292

serves as the primary in vitro model due to its ability to produce mucus proteins (including MUC5AC)
and respond to inflammatory stimuli in a manner similar to human airway epithelial cells [1] [4]. Cells
are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-
glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO:2 atmosphere [4] [3]. For experimental
treatments, cells are pretreated with verproside (usually at concentrations ranging from 1-100 pM) or
vehicle control for 1-2 hours before stimulation with TNF-a (10-20 ng/mL) or PMA (phorbol 12-

myristate 13-acetate, 10-100 nM) for varying time periods depending on the specific readout [1] [4].

MUCS5AC Quantification: MUC5AC protein levels are measured using enzyme-linked
immunosorbent assay (ELISA) [1] [4]. Briefly, cells are cultured in 24-well plates, treated according to
experimental design, and culture supernatants are collected. Monoclonal antibodies against MUC5AC
(e.g., Thermo Scientific MS145-PUAB) are used for capture and detection according to standard
ELISA protocols [4]. For MUC5AC mRNA analysis, total RNA is extracted using TRIzol reagent,

reverse-transcribed into cDNA, and quantified by real-time PCR with specific primers [4]. The
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comparative Ct (AACt) method is used to calculate relative expression levels normalized to

housekeeping genes such as GAPDH or -actin [4].

e NF-kB Transcriptional Activity Assay: NF-kB activation is assessed using a luciferase reporter
system [1]. HEK293T or NCI-H292 cells are transfected with a plasmid containing the luciferase gene
under the control of NF-kB-responsive elements. After transfection (24-48 hours), cells are treated
with verproside followed by TNF-a stimulation. Luciferase activity is measured using a commercial
kit (e.g., Dual-Luciferase Reporter Assay System, Promega) and normalized to co-transfected Renilla

luciferase control [1].

e Western Blot Analysis: Protein expression and phosphorylation are analyzed by western blotting [4]
[3]. Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Equal amounts of
protein (20-40 pg) are separated by SDS-PAGE, transferred to PVDF membranes, blocked with 5%
non-fat milk, and incubated with primary antibodies overnight at 4°C [3]. Key antibodies include: anti-
IKKo/f, anti-phospho-IKKo/f, anti-IkBa, anti-phospho-IkBa, anti-TAK1, anti-phospho-TAK1, anti-
PKCS, anti-phospho-PKC§, and appropriate HRP-conjugated secondary antibodies [1] [3]. Protein

bands are visualized using enhanced chemiluminescence substrate and quantified by densitometry [3].

Table 2: Key Experimental Assays for Verproside Research

Assay Type cell Key Stimuli Readout Parameters Reference
¥y 1P Line/Model v Method
MUCS5AC secretion  NCI-H292 TNF-a (10-20 ELISA measurement [1] [4]
ng/mL)
Gene expression NCI-H292 TNF-a, PMA gRT-PCR for MUCBAC, [1]
IL-6, IL-8
NF-kB activity HEK293T, NCI-  TNF-a Luciferase reporter assay  [1]
H292
Protein NCI-H292 TNF-a, PMA Western blot for p-IKK, p-  [1] [3]
phosphorylation IkB, p-PKCd
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Cell . . Reference
Assay Type . Key Stimuli Readout Parameters
Line/Model Method
Pathway specificity = NCI-H292 Various Inflammatory gene array [1]
stimulants

In Vivo Methodologies

Animal models of respiratory disease provide critical preclinical evidence for verproside's therapeutic

efficacy:

e COPD Mouse Model: The cigarette smoke (CS)-induced model is widely used to mimic human
COPD [1]. Mice (typically C57BL/6 strain, 6-8 weeks old) are exposed to cigarette smoke from
commercial cigarettes (e.g., 3R4F reference cigarettes from the University of Kentucky) using a
whole-body exposure system. A standard protocol involves exposure to 5-10 cigarettes per day, 5 days
per week, for 8-12 weeks [1]. Verproside is administered daily via oral gavage or intraperitoneal
injection at doses ranging from 1-10 mg/kg, starting either concurrently with smoke exposure or after
established disease. Bronchoalveolar lavage fluid (BALF) is collected for inflammatory cell counting
and cytokine measurement, while lung tissues are processed for histological analysis (H&E staining
for inflammation, PAS staining for goblet cell hyperplasia, and immunohistochemistry for specific

protein targets) [1].

¢ OVA-Induced Asthma Model: This model evaluates verproside's effects on allergic airway
inflammation [2]. Mice are sensitized by intraperitoneal injection of ovalbumin (OVA, 20 pg)
adsorbed to aluminum hydroxide (2 mg) on days 0 and 7, followed by airway challenges with OVA (1-
5% w/v in saline) for 20 minutes using a nebulizer on days 14-16 [2]. Verproside (typically 1-10
mg/kg) or reference drug (montelukast, 10 mg/kg) is administered 1 hour before each OVA challenge.
Airway hyperresponsiveness (AHR) is measured 24 hours after the final challenge using
unrestrained whole-body plethysmography in response to increasing methacholine concentrations (3-
50 mg/mL), expressed as enhanced pause (Penh) values [2]. Lung tissues and BALF are collected for

analysis of inflammatory cells, cytokine levels, and histological changes.

e Pharmacokinetic Studies: Rats are used to evaluate verproside absorption, distribution,

metabolism, and excretion [5]. For intravenous administration, verproside is dissolved in saline or
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DMSO/saline mixture and injected via the tail vein at doses of 2, 5, and 10 mg/kg. For oral
administration, verproside is suspended in 0.5% methylcellulose solution and administered by gavage
at doses of 20, 50, and 100 mg/kg [5]. Blood samples are collected at predetermined time points (e.g.,
0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via the carotid artery or retro-orbital plexus. Plasma
concentrations of verproside and its metabolites (particularly isovanilloylcatalpol) are quantified using
validated liquid chromatography-mass spectrometry (LC-MS/MS) methods [5]. Pharmacokinetic

parameters are calculated using non-compartmental analysis.

Pharmacological Profile

Pharmacokinetic Properties

Comprehensive pharmacokinetic studies in rats have revealed important characteristics of verproside's

absorption and metabolism:

e Dose-Dependent Pharmacokinetics: Following intravenous administration (2, 5, and 10 mg/kg
doses), verproside exhibits nonlinear pharmacokinetics [5]. The systemic clearance (Cl)
significantly decreases at the 10 mg/kg dose compared to lower doses (2 and 5 mg/kg), while the area
under the curve (AUC) shows a corresponding increase. The volume of distribution at steady state
(Vss) remains relatively unchanged across doses, suggesting that the nonlinearity is primarily due to

saturable metabolism rather than distribution limitations [5].

e Limited Oral Bioavailability: After oral administration (20, 50, and 100 mg/kg doses), verproside
demonstrates low absolute bioavailability of only 0.3% and 0.5% for the 50 and 100 mg/kg doses,
respectively [5]. The maximum concentration (Cmax) increases nonlinearly with dose, and the extent
of verproside recovered from the gastrointestinal tract at 24 hours after oral administration is minimal
(0.01-0.72% across all doses) [5]. The low oral bioavailability appears attributable to significant first-
pass metabolism rather than poor absorption, as evidenced by the identification of isovanilloylcatalpol

as a major metabolite [5].

e Metabolism and Excretion: Verproside undergoes extensive hepatic metabolism to form
isovanilloylcatalpol as its primary metabolite [5]. The urinary excretion of unchanged verproside is

low for both intravenous (3.3-6.2% of dose) and oral (0.01-0.04% of dose) administrations, indicating
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extensive metabolic clearance [5]. The saturable metabolism observed at higher doses suggests that
verproside may follow Michaelis-Menten elimination kinetics, which could have implications for

dosing regimen design in clinical applications.

Preclinical Efficacy Data

Verproside has demonstrated robust efficacy across multiple preclinical models of respiratory disease:

o Anti-inflammatory Effects: In the COPD mouse model, verproside effectively reduces lung
inflammation by suppressing PKCS§ activation and mucus overproduction [1]. Histological analyses
show marked decreases in inflammatory cell infiltration and goblet cell hyperplasia following
verproside treatment [1]. Comparative studies with the six iridoids in YPL-001 have identified
verproside as the most potent inhibitor of TNF-induced MUCS5AC secretion, with an ICso value of 7.1

UM compared to 9.9 pM for piscroside C and 11.5 pM for picroside II [1].

e Anti-asthmatic Activity: In the OVA-induced asthma model, verproside significantly reduces airway
hyperresponsiveness to methacholine, as evidenced by decreased Penh values comparable to the
positive control montelukast (a clinically used anti-asthmatic drug) [2]. Additionally, verproside
treatment suppresses OVA-induced elevations in total IgE levels, eosinophil counts in BALF, and Th2
cytokine production (IL-4, IL-5, IL-13) [2]. These multi-faceted effects on key asthma parameters

highlight verproside's potential as a comprehensive therapeutic agent for allergic asthma.

Research Status and Future Directions

Verproside is a key component of YPL-001, a standardized natural product mixture that has completed
Phase 2a clinical trials for COPD treatment (ClinicalTrials.gov Identifier: NCT02272634) [1] [3]. While
clinical results have not been published in peer-reviewed literature, the completion of this trial stage
represents a significant milestone in verproside's development pathway. Current research continues to
optimize verproside's pharmaceutical properties, particularly addressing its pharmacokinetic limitations
through formulation strategies such as phospholipid complexes, nanoemulsions, or prodrug approaches to

enhance oral bioavailability [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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